molecular formula C18H12N2O2S B10857378 Serine Hydrolase inhibitor-21

Serine Hydrolase inhibitor-21

Cat. No.: B10857378
M. Wt: 320.4 g/mol
InChI Key: FRWOZZSGXZOOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serine Hydrolase Inhibitor-21 is a compound designed to inhibit the activity of serine hydrolases, a large and diverse class of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, making them essential for numerous physiological functions, including digestion, blood clotting, and nervous system signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Serine Hydrolase Inhibitor-21 typically involves the use of mechanism-based electrophiles such as carbamates, ureas, activated ketones, lactones, and lactams. These electrophiles covalently react with the serine nucleophile in the active site of the enzyme . The synthetic route may include steps such as:

    Formation of the Electrophile: This involves the preparation of the electrophilic group that will react with the serine residue.

    Coupling Reaction: The electrophile is then coupled with a suitable scaffold to form the inhibitor.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired inhibitor.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Serine Hydrolase Inhibitor-21 primarily undergoes covalent modification reactions with the serine nucleophile in the active site of serine hydrolases. This reaction forms a stable acyl-enzyme intermediate, effectively inhibiting the enzyme’s activity .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and serine hydrolases is the covalently modified enzyme, which is rendered inactive.

Mechanism of Action

Serine Hydrolase Inhibitor-21 exerts its effects by covalently modifying the serine nucleophile in the active site of serine hydrolases. This modification forms a stable acyl-enzyme intermediate, which prevents the enzyme from catalyzing its substrate . The inhibitor targets specific serine hydrolases involved in various physiological processes, thereby modulating their activity and influencing the associated pathways.

Comparison with Similar Compounds

Uniqueness of Serine Hydrolase Inhibitor-21: this compound is unique due to its specific structure and reactivity, which allows it to selectively inhibit certain serine hydrolases with high potency and minimal off-target effects. This selectivity makes it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

5-(phenothiazine-10-carbonyl)-1H-pyridin-2-one

InChI

InChI=1S/C18H12N2O2S/c21-17-10-9-12(11-19-17)18(22)20-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)20/h1-11H,(H,19,21)

InChI Key

FRWOZZSGXZOOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CNC(=O)C=C4

Origin of Product

United States

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